molecular formula C10H10BNO3 B1374589 4-(Propargylaminocarbonyl)phenylboronic acid CAS No. 874459-89-9

4-(Propargylaminocarbonyl)phenylboronic acid

Cat. No.: B1374589
CAS No.: 874459-89-9
M. Wt: 203 g/mol
InChI Key: HKEKSLIZBDCTPR-UHFFFAOYSA-N
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Description

4-(Propargylaminocarbonyl)phenylboronic acid is a compound with the molecular formula C10H10BNO3 . It contains a total of 25 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), and 2 hydroxyl groups .


Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), and 2 hydroxyl groups .

Scientific Research Applications

  • Synthesis and Bioconjugation : Steinmeyer & Wagenknecht (2018) discussed the use of phenylboronic acid derivatives in the postsynthetic and sequence-specific ligation chemistry of oligonucleotides, highlighting their utility in DNA modification. The study emphasized the compatibility of phenylboronic acid with Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a technique widely used in bioconjugation chemistry (Steinmeyer & Wagenknecht, 2018).

  • Nanotechnology and Biomedical Applications : Phenylboronic acid-decorated polymeric nanomaterials have been extensively studied for their diagnostic and therapeutic applications, as described by Lan & Guo (2019). These nanomaterials have shown promise in drug delivery systems and biosensors, leveraging the unique chemistry of phenylboronic acid to interact with various biological molecules (Lan & Guo, 2019).

  • Cancer Diagnostics and Therapeutics : Li & Liu (2021) explored the use of phenylboronic acid-functionalized pyrene derivatives in cancer diagnostics and therapeutics. The study demonstrated the effectiveness of these compounds in two-photon imaging and photodynamic therapy, highlighting their potential in cancer treatment (Li & Liu, 2021).

  • Glucose-Responsive Materials : Ma & Shi (2014) reviewed the synthesis and applications of phenylboronic acid-based glucose-responsive materials. These materials have significant potential in insulin delivery, capitalizing on the ability of phenylboronic acid to interact with glucose (Ma & Shi, 2014).

  • Molecular Recognition and Sensing : Dowlut & Hall (2006) demonstrated the superior ability of ortho-hydroxymethyl phenylboronic acid in complexing with model glycopyranosides. This finding opens up possibilities for designing sensors and receptors for cell-surface glycoconjugates, a crucial aspect in biological recognition processes (Dowlut & Hall, 2006).

  • Antiviral Therapeutics : Khanal et al. (2013) explored phenylboronic-acid-modified nanoparticles as potential antiviral therapeutics. This study provided a new approach to inhibit viral entry, especially for the Hepatitis C virus, demonstrating the therapeutic potential of these modified nanoparticles (Khanal et al., 2013).

Biochemical Analysis

Biochemical Properties

4-(Propargylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form reversible covalent bonds with diols, which are commonly found in sugars and other biological molecules. This interaction is particularly useful in the development of glucose sensors and other diagnostic tools. Additionally, this compound can interact with enzymes and proteins that contain serine or threonine residues, forming stable complexes that can be used to study enzyme activity and inhibition .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been shown to inhibit the activity of certain kinases, leading to alterations in gene expression and cellular metabolism . Additionally, this compound can affect cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with target biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For instance, the compound can inhibit serine proteases by forming a stable complex with the active site serine residue, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical assays. Over time, the compound may undergo hydrolysis or other chemical transformations that can affect its activity and efficacy. Studies have shown that this compound remains stable under physiological conditions for extended periods, but its activity may decrease over time due to gradual degradation . Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolism after prolonged exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary depending on the dosage and route of administration. At low doses, the compound has been shown to have minimal toxicity and can be used to study its biochemical and cellular effects without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, gluconeogenesis, and other metabolic processes . These interactions can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on the specific cell type and context . Once inside the cell, this compound can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments through the use of targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus by attaching a nuclear localization signal, allowing it to interact with nuclear proteins and influence gene expression . Similarly, the compound can be targeted to the mitochondria or other organelles to study its effects on cellular metabolism and energy production .

Properties

IUPAC Name

[4-(prop-2-ynylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h1,3-6,14-15H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEKSLIZBDCTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC#C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681759
Record name {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874459-89-9
Record name B-[4-[(2-Propyn-1-ylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874459-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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